Cas no 1213229-25-4 (2-Fluoro-3-hydroxyphenylacetic Acid)

2-Fluoro-3-hydroxyphenylacetic Acid 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-hydroxyphenylacetic Acid
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- インチ: 1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12)
- InChIKey: PLTNQWSUMWOLKL-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=CC(O)=C1F
2-Fluoro-3-hydroxyphenylacetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138287-2.5g |
2-(2-fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 2.5g |
$2100.0 | 2023-07-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD305336-1g |
2-(2-Fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95+% | 1g |
¥11900.0 | 2023-04-05 | |
TRC | F402073-10mg |
2-Fluoro-3-hydroxyphenylacetic Acid |
1213229-25-4 | 10mg |
$81.00 | 2023-05-18 | ||
Enamine | EN300-138287-0.5g |
2-(2-fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 0.5g |
$835.0 | 2023-07-08 | |
Enamine | EN300-138287-250mg |
2-(2-fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95.0% | 250mg |
$530.0 | 2023-09-30 | |
A2B Chem LLC | AV61896-5g |
2-(2-Fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 5g |
$3304.00 | 2024-04-20 | |
Aaron | AR01ACZ8-100mg |
2-(2-Fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 100mg |
$537.00 | 2025-02-09 | |
Aaron | AR01ACZ8-250mg |
2-(2-Fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 250mg |
$754.00 | 2025-02-09 | |
1PlusChem | 1P01ACQW-5g |
2-(2-fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 5g |
$3900.00 | 2023-12-25 | |
1PlusChem | 1P01ACQW-250mg |
2-(2-Fluoro-3-hydroxyphenyl)acetic acid |
1213229-25-4 | 95% | 250mg |
$624.00 | 2025-03-19 |
2-Fluoro-3-hydroxyphenylacetic Acid 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-Fluoro-3-hydroxyphenylacetic Acidに関する追加情報
Introduction to 2-Fluoro-3-hydroxyphenylacetic Acid (CAS No: 1213229-25-4)
2-Fluoro-3-hydroxyphenylacetic Acid, identified by its Chemical Abstracts Service (CAS) number 1213229-25-4, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its fluoro and hydroxyl substituents on a phenyl ring attached to an acetic acid moiety, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and molecular studies.
The structural features of 2-Fluoro-3-hydroxyphenylacetic Acid contribute to its versatility in medicinal chemistry. The presence of a fluorine atom at the 2-position of the phenyl ring enhances the metabolic stability and binding affinity of the molecule, while the hydroxyl group at the 3-position allows for further functionalization through esterification, etherification, or other chemical modifications. These attributes have positioned this compound as a promising candidate for developing novel therapeutic agents targeting various diseases.
In recent years, 2-Fluoro-3-hydroxyphenylacetic Acid has been extensively studied for its potential applications in oncology, neurology, and anti-inflammatory therapies. Research has demonstrated that fluorinated aromatic compounds can modulate enzyme activity and receptor binding, leading to improved pharmacological outcomes. Specifically, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression, as well as in modulating neurotransmitter systems relevant to neurological disorders.
One of the most compelling aspects of 2-Fluoro-3-hydroxyphenylacetic Acid is its role as a building block in the synthesis of more complex molecules. Its reactive sites allow for the introduction of additional functional groups, enabling chemists to design molecules with tailored properties. For instance, researchers have utilized this compound to develop novel inhibitors of polyphenol oxidase enzymes, which are implicated in oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
The pharmaceutical industry has been particularly interested in 2-Fluoro-3-hydroxyphenylacetic Acid due to its potential as a prodrug or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Prodrugs derived from this compound can offer improved solubility, bioavailability, or targeted delivery mechanisms, enhancing therapeutic efficacy. Additionally, its incorporation into drug candidates has been associated with enhanced pharmacokinetic profiles, including prolonged half-life and reduced toxicity.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 2-Fluoro-3-hydroxyphenylacetic Acid. These techniques have enabled researchers to predict the binding interactions between this compound and biological targets with high accuracy, facilitating the design of more effective drug candidates. Moreover, machine learning algorithms have been employed to identify novel derivatives of this compound with enhanced biological activity, accelerating the drug discovery process.
The synthesis of 2-Fluoro-3-hydroxyphenylacetic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and purity levels. These synthetic strategies not only ensure the availability of sufficient quantities of the compound for research purposes but also contribute to the development of scalable production processes for potential commercial applications.
In conclusion, 2-Fluoro-3-hydroxyphenylacetic Acid (CAS No: 1213229-25-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and molecular research. As ongoing studies continue to uncover new applications and therapeutic potentials, this compound is poised to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
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